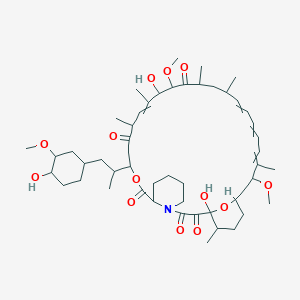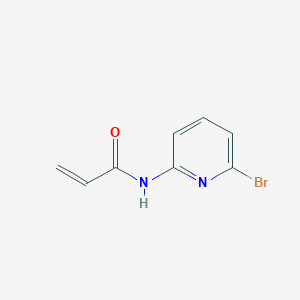
N-(6-bromopyridin-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-bromopiridin-2-il)prop-2-enamida: es un compuesto orgánico que pertenece a la clase de los derivados de piridina. Se caracteriza por la presencia de un átomo de bromo en la posición 6 del anillo de piridina y un grupo prop-2-enamida unido al átomo de nitrógeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de N-(6-bromopiridin-2-il)prop-2-enamida normalmente implica la reacción de 6-bromopiridin-2-amina con cloruro de acriloilo en presencia de una base como la trietilamina. La reacción se lleva a cabo en un disolvente orgánico como el diclorometano a bajas temperaturas para asegurar un alto rendimiento y pureza del producto .
Métodos de producción industrial: Esto incluiría la optimización de las condiciones de reacción, el uso de reactivos de grado industrial y la utilización de reactores de flujo continuo para mejorar la eficiencia y el rendimiento .
Análisis De Reacciones Químicas
Tipos de reacciones: N-(6-bromopiridin-2-il)prop-2-enamida se somete a diversas reacciones químicas, incluyendo:
Reacciones de sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos en condiciones adecuadas.
Reacciones de oxidación y reducción: El compuesto puede sufrir oxidación para formar los correspondientes N-óxidos o reducción para formar aminas.
Reacciones de ciclación: Puede participar en reacciones de ciclación para formar compuestos heterocíclicos.
Reactivos y condiciones comunes:
Reacciones de sustitución: Reactivos como el hidruro de sodio o el terc-butóxido de potasio en disolventes apróticos polares.
Reacciones de oxidación: Agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reacciones de reducción: Agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Principales productos formados:
Reacciones de sustitución: Formación de varios derivados de piridina sustituidos.
Reacciones de oxidación: Formación de N-óxidos.
Reacciones de reducción: Formación de aminas.
Aplicaciones en investigación científica
N-(6-bromopiridin-2-il)prop-2-enamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga por su potencial como ligando en ensayos bioquímicos.
Medicina: Se explora por sus posibles propiedades terapéuticas, incluidas las actividades anticancerígenas y antiinflamatorias.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Aplicaciones Científicas De Investigación
N-(6-bromopyridin-2-yl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
El mecanismo de acción de N-(6-bromopiridin-2-il)prop-2-enamida implica su interacción con objetivos moleculares específicos. Puede actuar como un inhibidor o activador de ciertas enzimas o receptores, modulando así varias vías bioquímicas. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos similares:
- N-(piridin-2-il)prop-2-enamida
- N-(6-cloropiridin-2-il)prop-2-enamida
- N-(6-fluoropiridin-2-il)prop-2-enamida
Comparación: N-(6-bromopiridin-2-il)prop-2-enamida es único debido a la presencia del átomo de bromo, que confiere una reactividad química y una actividad biológica distintas en comparación con sus análogos cloro y fluoro. El átomo de bromo puede participar en interacciones y reacciones específicas que no son posibles con otros halógenos, lo que hace que este compuesto sea particularmente valioso en ciertas aplicaciones de investigación .
Propiedades
Fórmula molecular |
C8H7BrN2O |
|---|---|
Peso molecular |
227.06 g/mol |
Nombre IUPAC |
N-(6-bromopyridin-2-yl)prop-2-enamide |
InChI |
InChI=1S/C8H7BrN2O/c1-2-8(12)11-7-5-3-4-6(9)10-7/h2-5H,1H2,(H,10,11,12) |
Clave InChI |
URCIDUSEOYBRRR-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)NC1=NC(=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-Chlorophenyl)-2-[(5-chlorothiadiazol-4-yl)methoxyiminomethyl]-3-hydroxycyclohex-2-en-1-one](/img/structure/B12510866.png)
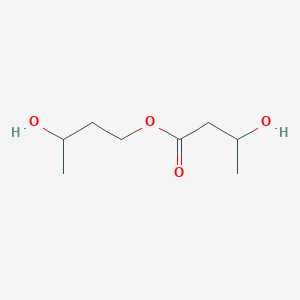
![N-(benzenesulfonyl)-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzenesulfonamide](/img/structure/B12510880.png)
![[3,4-Bis(acetyloxy)-6-{[3,5-bis(benzyloxy)-2-[(benzyloxy)methyl]-6-(4-methoxyphenoxy)oxan-4-yl]oxy}-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B12510893.png)
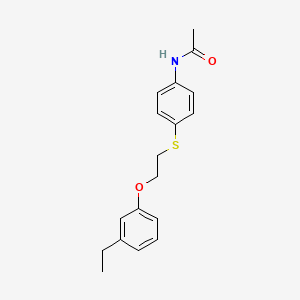
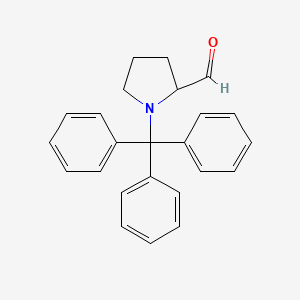

![(3-Amino-3-carboxypropyl)({[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl})methylsulfanium tosylate](/img/structure/B12510913.png)
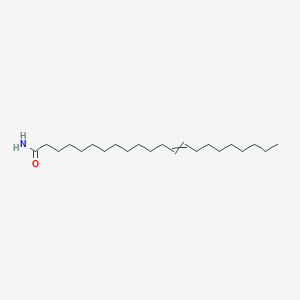
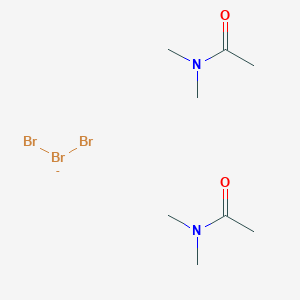
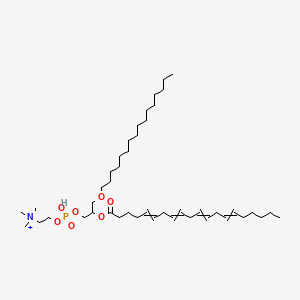
![3-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12510929.png)
![1-(2-{14-[(4-{1-acetyl-4-[(4-chlorophenyl)amino]-2-methyl-3,4-dihydro-2H-quinolin-6-yl}phenyl)formamido]-3,6,9,12-tetraoxatetradecanamido}-3,3-dimethylbutanoyl)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B12510932.png)
